REACTION_CXSMILES
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[CH2:1]([O:3][C:4](=[O:18])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([Cl:16])(=[O:15])=[O:14])=[CH:9][C:8]=1[CH3:17])[CH3:2].[CH2:19](OC(=O)COC1C=C(C)C=CC=1C)C>>[CH2:1]([O:3][C:4](=[O:18])[CH2:5][O:6][C:7]1[CH:12]=[C:11]([CH3:19])[C:10]([S:13]([Cl:16])(=[O:14])=[O:15])=[CH:9][C:8]=1[CH3:17])[CH3:2]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)OC(COC1=C(C=C(C=C1)S(=O)(=O)Cl)C)=O
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
|
C(C)OC(COC1=C(C=CC(=C1)C)C)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
C(C)OC(COC1=C(C=C(C(=C1)C)S(=O)(=O)Cl)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |